N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring with an azetidine moiety, which is further substituted with a 3-fluoro-4-methylbenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: The 3-fluoro-4-methylbenzoyl group is introduced via acylation reactions using reagents such as benzoyl chloride derivatives.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in biological assays to understand its interaction with various biomolecules and cellular pathways.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its utility in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) Amides: These compounds share structural similarities and exhibit antibacterial properties.
Benzimidazole Derivatives: These compounds also possess antimicrobial activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-10-3-4-11(7-13(10)16)14(21)20-8-12(9-20)19-15-17-5-2-6-18-15/h2-7,12H,8-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQURNMNVDWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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